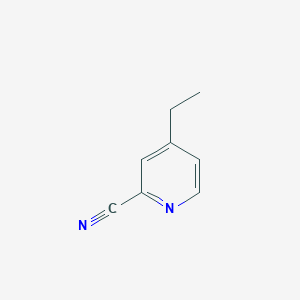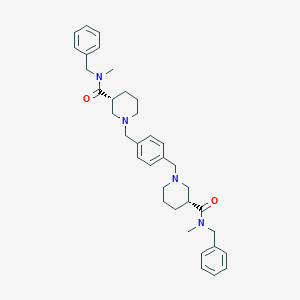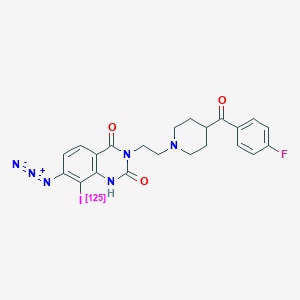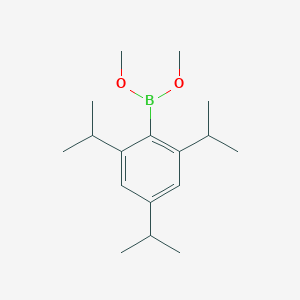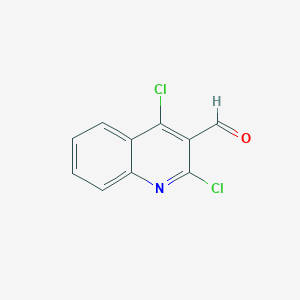
2,4-Dichloroquinoline-3-carbaldehyde
Descripción general
Descripción
2,4-Dichloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H5Cl2NO. It is a derivative of quinoline, which is an aromatic compound that consists of a benzene ring fused with a pyridine heterocyclic system .
Synthesis Analysis
The synthesis of this compound and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . A specific synthesis method involves the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .Chemical Reactions Analysis
The chemical reactions of this compound involve the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.05900, and it has a LogP value of 3.35410, which indicates its lipophilicity .Aplicaciones Científicas De Investigación
Applications in Synthetic Chemistry
Synthesis and Reactivity 2,4-Dichloroquinoline-3-carbaldehyde and its derivatives are foundational compounds in the synthesis of complex heterocyclic structures. The reactivity of these compounds enables the construction of fused or binary heterocyclic systems, which are crucial in developing biologically active compounds. These compounds have been used successfully in synthesizing biologically important molecules, underlining their significant role in organic and medicinal chemistry (Hamama et al., 2018), (Abdel-Wahab & Khidre, 2012).
Green Chemistry Approaches The compound's versatility is further highlighted in green chemistry, where sustainable methods like microwave, ultrasound, and grinding/solvent-free or water-based solutions are used for its synthesis and reactions. This not only emphasizes the compound's adaptability but also its role in promoting environmentally friendly practices in chemical synthesis (Patel, Dholakia, & Patel, 2020).
Applications in Biochemistry and Pharmacology
Antibacterial and Antioxidant Activities Research has demonstrated the potent antibacterial and antioxidant activities of this compound derivatives. These compounds show significant inhibitory effects against various bacterial strains and exhibit strong antioxidant activities, making them potential candidates for antibacterial and anticancer drugs. The molecular docking studies further reinforce their potential as bioactive molecules (Zeleke et al., 2020), (Abdi et al., 2021).
Biomedical Applications The compound's utility extends to biomedical applications, where chitosan-chloroquinoline derivatives have shown promising antimicrobial activities against various bacteria and fungi. The synthesis of these derivatives using greener techniques not only provides a sustainable approach but also opens doors to novel antimicrobial agents for biomedical applications (Kumar, Dutta, & Koh, 2011).
Safety and Hazards
Direcciones Futuras
The future directions for the research and applications of 2,4-Dichloroquinoline-3-carbaldehyde could involve further exploration of its synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry . The development of more eco-friendly and efficient synthesis methods could also be a focus of future research .
Propiedades
IUPAC Name |
2,4-dichloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCNPSSTUXPKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565431 | |
| Record name | 2,4-Dichloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151387-00-7 | |
| Record name | 2,4-Dichloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




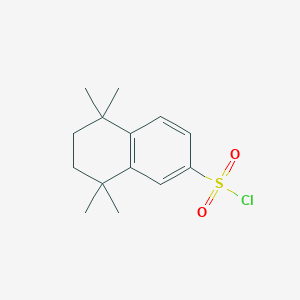


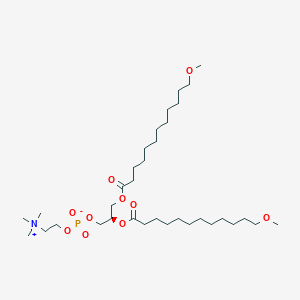
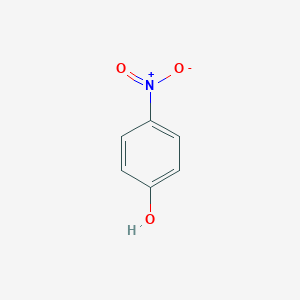

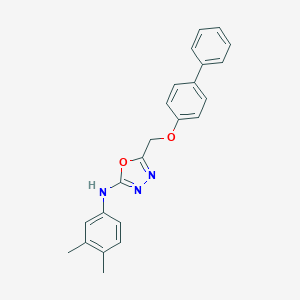

![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
